An In-depth Technical Guide to the Core Properties of 2-Phenylpyrimidine
An In-depth Technical Guide to the Core Properties of 2-Phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and marketed drugs.[1][2] Its synthetic versatility and ability to engage in various biological interactions have made it a privileged structure in drug discovery.[1][2] Among its numerous derivatives, 2-phenylpyrimidine stands out as a key building block for developing targeted therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of the fundamental properties of 2-phenylpyrimidine, its synthesis, characterization, and its role as a pharmacophore in modern drug development.
Core Molecular and Physical Properties
2-Phenylpyrimidine is a solid at room temperature with a distinct set of physicochemical properties that are foundational to its handling, characterization, and derivatization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | White to almost white powder or lump | [4] |
| Melting Point | 37.0 to 41.0 °C | [4] |
| Boiling Point | 100 °C at 5 mmHg | [4] |
| SMILES | c1ccc(cc1)c2ncccn2 | [2] |
| InChI Key | OXPDQFOKSZYEMJ-UHFFFAOYSA-N | [2] |
Synthesis of 2-Phenylpyrimidine: The Pinner Reaction
The Pinner synthesis is a classic and reliable method for the formation of pyrimidine rings. It involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[5] For the synthesis of the parent 2-phenylpyrimidine, benzamidine is reacted with a suitable three-carbon electrophile such as malondialdehyde or its more stable acetal precursor, 1,1,3,3-tetramethoxypropane.
Experimental Protocol: Pinner Synthesis of 2-Phenylpyrimidine
This protocol describes a representative procedure for the synthesis of 2-phenylpyrimidine from benzamidine hydrochloride and 1,1,3,3-tetramethoxypropane.
Materials:
-
Benzamidine hydrochloride
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1,1,3,3-Tetramethoxypropane
-
Sodium methoxide
-
Methanol
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Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride in anhydrous methanol.
-
Base Addition: To the stirred solution, add a solution of sodium methoxide in methanol. This deprotonates the benzamidine hydrochloride to generate the free benzamidine base in situ.
-
Addition of the 1,3-Dicarbonyl Synthon: Slowly add 1,1,3,3-tetramethoxypropane to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.
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Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 2-phenylpyrimidine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Rationale Behind Experimental Choices:
-
In situ generation of benzamidine: Using the hydrochloride salt of benzamidine and a strong base like sodium methoxide is often preferred as the free base can be less stable upon storage.
-
Use of 1,1,3,3-tetramethoxypropane: This acetal of malondialdehyde is used as it is more stable and easier to handle than malondialdehyde itself, which can be prone to polymerization. The acidic conditions during workup hydrolyze the acetal to the reactive dicarbonyl species.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-phenylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4, H-6 | 8.8 - 9.0 | Doublet |
| H-5 | 7.2 - 7.4 | Triplet |
| H-2', H-6' | 8.3 - 8.5 | Doublet |
| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet |
¹³C NMR (Predicted):
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 163 - 165 |
| C-4, C-6 | 157 - 159 |
| C-5 | 118 - 120 |
| C-1' | 137 - 139 |
| C-2', C-6' | 128 - 130 |
| C-3', C-5' | 128 - 130 |
| C-4' | 130 - 132 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-phenylpyrimidine is expected to show characteristic absorption bands corresponding to its aromatic and heteroaromatic nature.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (ring) |
| 1400 - 1000 | In-plane C-H bending |
| 900 - 675 | Out-of-plane C-H bending |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-phenylpyrimidine will show a prominent molecular ion peak and characteristic fragmentation patterns.[3]
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 157 | [M+1]⁺ peak due to the natural abundance of ¹³C |
| 129 | Loss of HCN from the pyrimidine ring |
| 103 | Fragmentation of the pyrimidine ring |
| 77 | Phenyl cation [C₆H₅]⁺ |
Applications in Drug Development
The 2-phenylpyrimidine scaffold is a key pharmacophore in the design of various therapeutic agents, owing to its ability to form critical interactions with biological targets.[1][2]
Anticancer Agents: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[6] Several 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors. These compounds typically bind to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This ultimately inhibits B-cell proliferation and survival.[6]
Antifungal Agents: CYP51 Inhibitors
Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the ergosterol biosynthesis pathway in fungi.[4][7] Ergosterol is an essential component of the fungal cell membrane. Azole antifungals, a major class of antifungal drugs, function by inhibiting CYP51.[4][7] Researchers have designed and synthesized novel 2-phenylpyrimidine derivatives that act as potent CYP51 inhibitors.[4][7] These compounds mimic the binding of natural substrates to the active site of CYP51, thereby disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane.
Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)
The inhibition of BTK by 2-phenylpyrimidine-based small molecules is a prime example of targeted cancer therapy. The BCR signaling pathway is essential for the development, activation, and survival of B-cells. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of transcription factors like NF-κB, ultimately promoting cell proliferation and survival.[6]
2-phenylpyrimidine-based BTK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of BTK and preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This effectively blocks the entire downstream signaling cascade, leading to apoptosis in malignant B-cells that are dependent on this pathway for their survival.
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- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Phenylpyrimidine | C10H8N2 | CID 593578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Refining crystal structures using 13C NMR chemical shift tensors as a target function - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
